1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine (14:0 PE-d54) is a deuterated phosphoethanolamine (PE) in which 54 protons of dimyristoyl are replaced by deuterium.
1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine
CAS No.: 326495-41-4
Cat. No.: VC3273401
Molecular Formula: C33H66NO8P
Molecular Weight: 690.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326495-41-4 |
|---|---|
| Molecular Formula | C33H66NO8P |
| Molecular Weight | 690.2 g/mol |
| IUPAC Name | 2-azaniumylethyl [(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] phosphate |
| Standard InChI | InChI=1S/C33H66NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3,(H,37,38)/t31-/m1/s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2 |
| Standard InChI Key | NEZDNQCXEZDCBI-QHDWWDETSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
| SMILES | CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC |
Introduction
Chemical Structure and Properties
Molecular Composition and Identifiers
1,2-Dimyristoyl-D54-sn-glycero-3-phosphoethanolamine has specific chemical identifiers that distinguish it in scientific literature and commercial catalogs. The compound has precise structural characteristics that determine its behavior in experimental settings.
| Property | Value |
|---|---|
| Chemical Name | 1,2-Dimyristoyl-D54-sn-glycero-3-phosphoethanolamine |
| CAS Number | 326495-41-4 |
| Molecular Formula | C₃₃H₁₂NO₈PD₅₄ |
| Molecular Weight | 690.19 g/mol |
| Purity | >99% |
| Storage Condition | Freezer |
The compound is also known by its synonym 1,2-Dimyristoyl-d54-sn-glycero-3-phosphoethanolamine, with the CAS Index Name being Tetradecanoic-d27 acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester .
Structural Features
The structure of 1,2-Dimyristoyl-D54-sn-glycero-3-phosphoethanolamine consists of a glycerol backbone with two deuterated myristoyl (14-carbon) fatty acid chains esterified at positions 1 and 2, and a phosphoethanolamine group at position 3. The "sn" designation refers to the stereospecific numbering convention used to identify the stereocenter in glycerol derivatives.
The phosphoethanolamine headgroup consists of a phosphate group linked to an ethanolamine moiety, giving the molecule a zwitterionic character due to the negatively charged phosphate and positively charged amino group at physiological pH. This headgroup is significantly smaller than the phosphocholine headgroup found in related phospholipids like 1,2-Dimyristoyl-D54-sn-glycero-3-phosphocholine .
The deuteration in this compound specifically affects the myristoyl chains, where 27 hydrogen atoms in each chain are replaced with deuterium atoms, resulting in a total of 54 deuterium atoms. This modification minimally alters the chemical properties of the molecule while providing a valuable tool for spectroscopic studies .
Research Applications
Membrane Dynamics Studies
1,2-Dimyristoyl-D54-sn-glycero-3-phosphoethanolamine has been extensively used in research focused on membrane dynamics and phospholipid-water interactions. The deuterated fatty acid chains allow researchers to distinguish the behavior of different parts of the molecule in spectroscopic experiments, providing insights into the complex dynamics of phospholipid bilayers.
In particular, quasi-elastic neutron scattering (QENS) experiments have been conducted using d54-DMPE with different water compositions (D₂O or H₂O) to study both headgroup dynamics and hydration water dynamics. These experiments have revealed three types of DMPE headgroup dynamics, classified as slow, middle speed, and fast mode .
Molecular Dynamics Simulation Findings
Molecular dynamics (MD) simulations have provided crucial insights into the origin of the different modes of headgroup dynamics observed in 1,2-Dimyristoyl-D54-sn-glycero-3-phosphoethanolamine. According to research conducted by Khalidur Rahman at the Soft Matter Group, IMSS, KEK, SOKENDAI, these simulations revealed that:
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The middle speed mode originates from the fluctuation of the whole DMPE molecule from its initial position.
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The fast mode originates from strong rotation between NH₃⁺ and O⁻ groups in the DMPE headgroup.
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The slow mode shows a sharp increase after the phase transition of DMPE, indicating its origination from the DMPE membrane itself .
These findings help elucidate the complex relationship between phospholipid structural dynamics and the behavior of hydration water, which is crucial for understanding intercellular communication and membrane function.
Experimental Methodologies
Molecular Dynamics Simulation Approach
To complement experimental findings and provide deeper mechanistic insights, molecular dynamics simulations have been employed to study 1,2-Dimyristoyl-D54-sn-glycero-3-phosphoethanolamine systems. These computational approaches involve:
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Input file preparation using Charmm-gui for MD simulation
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Utilization of supercomputers for processing complex simulations
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Analysis of trajectory data to extract dynamical information
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Generation of visual representations including graphs and snapshots
The MD simulations have been particularly valuable in revealing the molecular origins of the different dynamical modes observed in experimental studies, providing a more complete understanding of phospholipid behavior .
Comparison with Related Phospholipids
Differences from Phosphocholine Derivatives
While structurally similar to 1,2-Dimyristoyl-D54-sn-glycero-3-phosphocholine (DMPC-D54), the phosphoethanolamine headgroup of 1,2-Dimyristoyl-D54-sn-glycero-3-phosphoethanolamine leads to significant differences in behavior. The phosphoethanolamine headgroup is smaller than the phosphocholine headgroup and has different hydrogen bonding capabilities.
These structural differences result in:
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Different phase transition temperatures
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Altered headgroup dynamics
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Distinct hydration patterns
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Modified intermolecular interactions within the bilayer
Research has indicated that both DMPC and DMPE phospholipids play important roles in cell membranes, but their distinct properties contribute to specialized functions in biological systems .
Non-Deuterated vs. Deuterated DMPE
The deuteration of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine to produce 1,2-Dimyristoyl-D54-sn-glycero-3-phosphoethanolamine minimally affects its chemical properties while providing significant advantages for certain experimental techniques. The primary differences include:
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Slightly increased molecular weight (690.19 g/mol for the deuterated compound vs. approximately 636 g/mol for the non-deuterated variant)
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Modified neutron scattering properties, making the deuterated compound valuable for neutron-based experiments
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Altered vibrational frequencies due to the isotopic substitution, affecting infrared and Raman spectroscopic profiles
Future Research Directions
Biomedical Applications
Understanding the dynamics and behavior of 1,2-Dimyristoyl-D54-sn-glycero-3-phosphoethanolamine has important implications for biomedical research. The knowledge gained from studying this compound can contribute to:
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Development of phospholipid-based biocompatible materials for artificial organs
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Design of drug delivery systems utilizing phospholipid bilayers
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Understanding of membrane-related diseases and potential therapeutic approaches
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Creation of improved models for studying membrane-protein interactions
The insights gained from headgroup dynamics studies and molecular dynamics simulations can inform these applications by providing fundamental knowledge about phospholipid behavior .
Advanced Spectroscopic Techniques
Future research on 1,2-Dimyristoyl-D54-sn-glycero-3-phosphoethanolamine is likely to involve increasingly sophisticated spectroscopic and computational techniques. Potential developments include:
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Combined neutron and X-ray scattering approaches to provide complementary structural and dynamical information
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Advanced computational methods incorporating quantum effects for more accurate modeling
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Single-molecule techniques to observe heterogeneity in phospholipid behavior
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Integration of experimental and computational approaches for multi-scale understanding of membrane dynamics
These methodological advances will continue to expand our understanding of phospholipid physics and chemistry, with implications for both basic science and applied research .
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